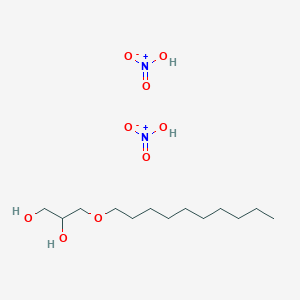
3-Decoxypropane-1,2-diol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decoxypropane-1,2-diol;nitric acid is a chemical compound that combines the properties of both an alcohol and an acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decoxypropane-1,2-diol typically involves the reaction of 1,2-diol with a decyl group under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Nitric acid can be prepared by diluting a concentrated stock solution of nitric acid with distilled water .
Industrial Production Methods
Industrial production of 3-Decoxypropane-1,2-diol involves large-scale chemical reactions using high-purity reagents and controlled conditions to ensure the consistency and quality of the product. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid.
Análisis De Reacciones Químicas
Types of Reactions
3-Decoxypropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Nitric acid is a strong oxidizing agent and can participate in numerous reactions, including nitration and oxidation.
Common Reagents and Conditions
Oxidation: 3-Decoxypropane-1,2-diol can be oxidized using reagents such as sodium periodate or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: Reduction reactions typically produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Decoxypropane-1,2-diol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Decoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cleavage, leading to the formation of aldehydes or ketones . Nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations through electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but differs in its reactivity and applications.
1,2-Propanediol: Shares the diol functional group but has different chemical properties and uses.
Uniqueness
3-Decoxypropane-1,2-diol;nitric acid is unique due to its combination of an alcohol and an acid, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.
Propiedades
Número CAS |
62908-50-3 |
|---|---|
Fórmula molecular |
C13H30N2O9 |
Peso molecular |
358.39 g/mol |
Nombre IUPAC |
3-decoxypropane-1,2-diol;nitric acid |
InChI |
InChI=1S/C13H28O3.2HNO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14;2*2-1(3)4/h13-15H,2-12H2,1H3;2*(H,2,3,4) |
Clave InChI |
ANLQLQVUGOGGHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















